2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The core structure consists of a bicyclic benzothiophene ring system fused with a tetrahydro ring, providing a rigid scaffold for functionalization. The substituents at the 2-position (acetamido group modified with cyclohexyl(methyl)amine) and the 3-position (carboxamide) are critical for modulating physicochemical properties and biological interactions. This compound’s unique cyclohexyl(methyl)amino group introduces lipophilicity and steric bulk, which may enhance membrane permeability and target binding specificity compared to simpler analogs .
Properties
IUPAC Name |
2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-21(12-7-3-2-4-8-12)11-15(22)20-18-16(17(19)23)13-9-5-6-10-14(13)24-18/h12H,2-11H2,1H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBRDPYEJSPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines. The cyclohexyl(methyl)amino group is introduced through nucleophilic substitution reactions, where cyclohexylmethylamine reacts with an acetamido precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions would vary based on the specific transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to applications in the treatment of diseases, particularly if it exhibits properties such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing it from catalyzing its normal reaction.
Receptor Modulation: It could interact with cellular receptors, altering their activity and leading to changes in cell signaling pathways.
Pathway Involvement: The compound might affect specific biochemical pathways, leading to changes in cellular metabolism or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold is frequently modified at the 2-position to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
*Estimated based on structural similarity; †Calculated using atomic masses.
Key Observations
Lipophilicity and Solubility: The target compound’s cyclohexyl(methyl)amino group significantly increases lipophilicity (predicted logP >3) compared to acetyl (logP ~1.5) or hydroxymethyl (logP ~0.5) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility . Fluorinated () and trifluoromethylated () analogs balance lipophilicity with electronic effects, enhancing metabolic stability.
The tertiary amine in the target compound offers hydrogen-bonding capability, unlike the neutral acetyl group in , which may improve target affinity .
Synthetic Accessibility: Cyanoacetylation and phenoxyacetylations () are common synthetic routes. The cyclohexyl(methyl)amino group may require specialized reagents (e.g., cyclohexylmethylamine), increasing synthetic complexity .
Biological Activity: Phenoxyacetyl derivatives () show enhanced activity in preliminary assays, likely due to aromatic interactions with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
